molecular formula C7H8F6O B8699081 1,1,1-Trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol CAS No. 665-05-4

1,1,1-Trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol

Cat. No.: B8699081
CAS No.: 665-05-4
M. Wt: 222.13 g/mol
InChI Key: HCZZTHXUEUMUAF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol is a useful research compound. Its molecular formula is C7H8F6O and its molecular weight is 222.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

665-05-4

Molecular Formula

C7H8F6O

Molecular Weight

222.13 g/mol

IUPAC Name

1,1,1-trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol

InChI

InChI=1S/C7H8F6O/c1-4(2)3-5(14,6(8,9)10)7(11,12)13/h14H,1,3H2,2H3

InChI Key

HCZZTHXUEUMUAF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexafluoroacetone (238 g) and 120 g of isobutylene were condensed into a lecture bottle using Dry Ice/2-propanol cooling. The temperature was raised in the sealed vessel to 20° C. while stirring in a water bath and temperature maintained overnight. The next morning the temperature was raised to 50° C. for 2 hours. After cooling, excess isobutylene was bled off and the product distilled at 100-115° C. to afford 264 g (83%) of a clear liquid. The identity of the product was confirmed using 1H NMR spectroscopy and HRMS.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Dry Ice 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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